4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
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Overview
Description
4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a chemical compound that features a morpholine ring, an ethanesulfonamide group, and a phenyl group substituted with a dioxaborolane moiety
Preparation Methods
The synthesis of 4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves a sequence of reactions including Miyaura borylation and sulfonylation reactions. The Miyaura borylation reaction is used to introduce the dioxaborolane group onto the phenyl ring, while the sulfonylation reaction attaches the ethanesulfonamide group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The dioxaborolane group can be oxidized to form boronic acids.
Reduction: The sulfonamide group can be reduced under specific conditions.
Scientific Research Applications
4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins, making it a useful tool for studying enzyme mechanisms. The sulfonamide group can interact with various biological receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also features a dioxaborolane group but has an aniline moiety instead of a morpholineethanesulfonamide group.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound lacks the sulfonamide and morpholine groups, making it less versatile in biological applications.
The uniqueness of 4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- lies in its combination of functional groups, which allows for diverse chemical reactivity and broad applicability in various research fields.
Properties
Molecular Formula |
C18H29BN2O5S |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C18H29BN2O5S/c1-17(2)18(3,4)26-19(25-17)15-5-7-16(8-6-15)20-27(22,23)14-11-21-9-12-24-13-10-21/h5-8,20H,9-14H2,1-4H3 |
InChI Key |
WZGKNSNTCCLLGM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCOCC3 |
Origin of Product |
United States |
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